molecular formula C16H13N3O B7471056 4-imidazol-1-yl-N-phenylbenzamide

4-imidazol-1-yl-N-phenylbenzamide

カタログ番号: B7471056
分子量: 263.29 g/mol
InChIキー: GVHDPEGPHMMDBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-imidazol-1-yl-N-phenylbenzamide is an organic compound belonging to the benzamide family, characterized by a core structure that integrates imidazole and N-phenylbenzamide pharmacophores. This structure is of significant interest in medicinal chemistry, particularly in anticancer research, as it mimics key features found in known kinase inhibitors . The compound serves as a valuable scaffold for the design and synthesis of new therapeutic agents. Research into analogous imidazole-based N-phenylbenzamide derivatives has demonstrated potent cytotoxic activity against various human cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range . Computational studies, including molecular docking and dynamics simulations, suggest that these active derivatives form stable complexes with target proteins such as ABL1 kinase, indicating a potential mechanism of action through kinase inhibition . Furthermore, the imidazole ring is known to facilitate binding to diverse biological targets, including enzymes like indoleamine 2,3-dioxygenase (IDO), which is a emerging therapeutic target in cancer immunotherapy . This compound is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this chemical tool to explore structure-activity relationships, develop more potent inhibitors, and investigate critical pathways in cancer biology and other diseases.

特性

IUPAC Name

4-imidazol-1-yl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-16(18-14-4-2-1-3-5-14)13-6-8-15(9-7-13)19-11-10-17-12-19/h1-12H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHDPEGPHMMDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

4-imidazol-1-yl-N-phenylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

類似化合物との比較

Comparison with Structural Analogs

The following analysis compares 4-imidazol-1-yl-N-phenylbenzamide with structurally related benzamide derivatives, focusing on molecular features, synthetic strategies, and inferred properties.

Structural and Functional Differences

Substituent Effects on Properties

  • Imidazole vs. Nitroimidazole : The nitro group in ’s compound increases electron affinity, making it suitable for hypoxia-targeting applications, whereas the native imidazole in the target compound may favor hydrogen bonding or metal coordination .
  • N-Phenyl vs. Fluorobenzyl : The N-phenyl group in the target compound contributes to steric bulk and π-π stacking, while fluorobenzyl () enhances lipophilicity and metabolic stability .
  • Alkoxy Linkers () : The hexyloxy chain in compound 2g improves solubility in hydrophobic environments, a critical factor for drug bioavailability .

Pharmacological and Functional Insights

  • Target Compound : The absence of polar substituents (e.g., fluorine, urea) may limit water solubility but could enhance blood-brain barrier penetration for CNS-targeting applications.
  • Compound 2g : Peptide conjugation suggests utility in receptor-mediated targeting, such as in cancer therapeutics .

Q & A

Q. What are the key synthetic strategies for 4-imidazol-1-yl-N-phenylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including palladium-catalyzed hydrogenation, Schiff base formation, and cyclization. For example, substituting Pd/C with Raney nickel avoids hydrodechlorination byproducts, improving yield to 92% (Table 1) . Solvent selection (e.g., ethanol vs. water) and base strength (NaOH vs. Na₂CO₃) critically affect reaction efficiency. Lower temperatures (25°C vs. 45°C) reduce cyclization yields by 30–40%, emphasizing the need for precise thermal control . Table 1 : Optimization of Cyclization Conditions
EntryCatalystSolventBaseTemp (°C)Yield (%)
5Raney NiEthanolNaOH4588
6Pd/CWaterNa₂CO₃2548

Q. Which spectroscopic and chromatographic methods are critical for characterizing 4-imidazol-1-yl-N-phenylbenzamide?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies aromatic protons and imidazole ring signals, while IR spectroscopy confirms amide carbonyl stretches (~1650 cm⁻¹) . High-Performance Liquid Chromatography (HPLC) monitors reaction progress, and Thin-Layer Chromatography (TLC) ensures intermediate purity. Elemental analysis validates molecular formula accuracy (±0.3% error) .

Q. How does the compound’s structure relate to its biological activity?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) studies reveal that the phenyl and imidazole moieties enhance binding to kinase targets. For instance, replacing the phenyl group with a 4-fluorobenzyl group increases anticancer potency by 3-fold due to improved hydrophobic interactions . Molecular docking shows the imidazole nitrogen forms hydrogen bonds with ATP-binding pockets in kinases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts like hydrodechlorination during synthesis?

  • Methodological Answer : Catalyst choice is pivotal: Raney nickel suppresses dehalogenation compared to Pd/C, as shown in hydrogenation trials (Table 1) . Solvent polarity also plays a role; non-polar solvents reduce side reactions. Kinetic monitoring via LC-MS identifies intermediate degradation pathways, enabling real-time adjustments .

Q. What methodologies resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer : Comparative assays under standardized conditions (e.g., fixed ATP concentrations in kinase inhibition studies) clarify discrepancies. For example, 4-imidazol-1-yl-N-(4-fluorophenyl)benzamide shows IC₅₀ = 12 nM in one study but 45 nM in another due to assay pH differences . Meta-analyses of substituent effects (e.g., methoxy vs. cyano groups) reconcile data by highlighting electronic influences on binding . Table 2 : Biological Activity of Structural Analogs
CompoundSubstituentTargetIC₅₀ (nM)
4-Imidazol-1-yl-N-phenylbenzamideNoneKinase X120
4-Imidazol-1-yl-N-(4-fluorophenyl)benzamide4-FKinase X12
4-Imidazol-1-yl-N-(4-methoxyphenyl)benzamide4-OCH₃Kinase X75

Q. What computational approaches predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) assess binding stability, while free-energy perturbation (FEP) calculations quantify substituent effects on binding affinity . Docking studies using AutoDock VINA identify optimal binding poses, validated by mutagenesis data showing reduced activity when key residues (e.g., Asp 381) are altered .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。